2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with potential biological activity . It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Molecular Structure Analysis
The molecular structure of this compound can be assigned by HRMS, IR, and NMR experiments . The compound’s structure includes a piperazine ring, a thieno[3,2-d]pyrimidin-4(3H)-one moiety, and phenyl rings substituted with chloro and methoxy groups .
Scientific Research Applications
Antimicrobial Activity
Several derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, structurally related to the compound , have been synthesized for their potential antimicrobial properties. These compounds have been tested against various microorganisms, showing significant antimicrobial activities. For example, certain derivatives have demonstrated high potency against both Gram-negative and Gram-positive bacteria, and others have shown remarkable antifungal activity, with minimum inhibitory concentration (MIC) values indicating strong inhibitory effects against fungi (Fayed et al., 2014; Yurttaş et al., 2016; Hafez & El-Gazzar, 2016; Hafez & El-Gazzar, 2017; Magoulas et al., 2020).
Antitumor Activity
Research has also explored the antitumor properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These studies have indicated that some of these compounds exhibit potent anticancer activity, with effects comparable to established chemotherapy drugs like doxorubicin. They have been tested on various human cancer cell lines, showing promising results in inhibiting tumor cell growth (Hafez & El-Gazzar, 2017).
Structure-Activity Relationship Studies
Further studies have focused on understanding the structure-activity relationships of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, aiming to optimize their pharmaceutical potential. These studies involve synthesizing various derivatives with different substituents and assessing their biological activities, providing valuable insights into the design of more effective drugs (Leopoldo et al., 2002).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-30-18-7-5-15(6-8-18)19-14-31-21-20(19)25-23(26-22(21)29)28-11-9-27(10-12-28)17-4-2-3-16(24)13-17/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINNNYJPIJXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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